2-imino-6-methyl-2H-chromene-3-carboxamide
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Overview
Description
2-imino-6-methyl-2H-chromene-3-carboxamide is a heterocyclic compound with the molecular formula C11H10N2O2. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-6-methyl-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing salicylaldehyde derivatives with N-substituted cyanoacetamides in the presence of a base such as sodium carbonate or hydrogen carbonate solution at room temperature . The reaction conditions are mild, and the product is obtained in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-imino-6-methyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted chromenes, depending on the reagents and conditions used .
Scientific Research Applications
2-imino-6-methyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-imino-6-methyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the enzyme AKR1B10, which is involved in the growth of cancer cells . The inhibition of this enzyme leads to the suppression of cancer cell proliferation and induces apoptosis.
Comparison with Similar Compounds
2-imino-6-methyl-2H-chromene-3-carboxamide can be compared with other similar compounds such as 2-oxo-2H-chromene-3-carboxamide and 2-phenylimino-2H-chromene-3-carboxamide . While these compounds share a similar chromene backbone, their functional groups and biological activities differ. For instance, 2-oxo-2H-chromene-3-carboxamide is more commonly used in the synthesis of fluorescent dyes, whereas 2-phenylimino-2H-chromene-3-carboxamide exhibits stronger cytotoxic activity against cancer cells .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-imino-6-methylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)5-8(10(12)14)11(13)15-9/h2-5,13H,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUALMEXVCZTXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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